molecular formula C45H56N6O8S2 B12513549 3-(3-{2-[2,6-dimethyl-4-(5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamido)phenoxy]acetamido}-2-hydroxy-4-phenylbutanoyl)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

3-(3-{2-[2,6-dimethyl-4-(5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamido)phenoxy]acetamido}-2-hydroxy-4-phenylbutanoyl)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

Cat. No.: B12513549
M. Wt: 873.1 g/mol
InChI Key: FGRIDPZSJUPACI-UHFFFAOYSA-N
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Description

The compound “3-(3-{2-[2,6-dimethyl-4-(5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamido)phenoxy]acetamido}-2-hydroxy-4-phenylbutanoyl)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxamide” is a synthetic organic molecule with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of key intermediates and the coupling of various functional groups. Typical synthetic routes may include:

    Formation of Thiazolidine Ring: This can be achieved through the reaction of a thiol with an α-haloamide under basic conditions.

    Coupling Reactions: The phenyl and indene moieties can be introduced through coupling reactions such as Suzuki or Heck reactions.

    Amidation and Acylation:

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing chromatography and crystallization methods to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring and phenyl groups can be oxidized under specific conditions.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its bioactive functional groups.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Chemical Reactivity: Undergoing chemical reactions that alter cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine Derivatives: Compounds with similar thiazolidine rings.

    Phenyl and Indene Compounds: Molecules containing phenyl and indene moieties.

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups and complex structure, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C45H56N6O8S2

Molecular Weight

873.1 g/mol

IUPAC Name

3-[3-[[2-[2,6-dimethyl-4-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]phenoxy]acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C45H56N6O8S2/c1-25-18-29(46-35(53)17-11-10-16-34-38-32(23-60-34)48-44(58)50-38)19-26(2)40(25)59-22-36(54)47-31(20-27-12-6-5-7-13-27)39(55)43(57)51-24-61-45(3,4)41(51)42(56)49-37-30-15-9-8-14-28(30)21-33(37)52/h5-9,12-15,18-19,31-34,37-39,41,52,55H,10-11,16-17,20-24H2,1-4H3,(H,46,53)(H,47,54)(H,49,56)(H2,48,50,58)

InChI Key

FGRIDPZSJUPACI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NC(CC2=CC=CC=C2)C(C(=O)N3CSC(C3C(=O)NC4C(CC5=CC=CC=C45)O)(C)C)O)C)NC(=O)CCCCC6C7C(CS6)NC(=O)N7

Origin of Product

United States

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